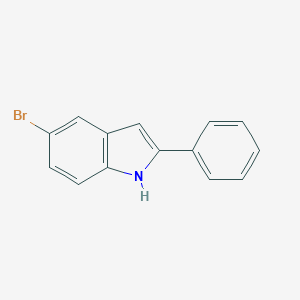

5-bromo-2-phenyl-1H-indole

Übersicht

Beschreibung

5-bromo-2-phenyl-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a topic of interest in recent years. A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another paper discusses the synthesis of 5-bromo derivatives of indole phytoalexins . A patent describes an efficient synthesis process for 5-bromoindole .

Molecular Structure Analysis

The molecular formula of this compound is C14H10BrN . It has a molecular weight of 272.140 Da .

Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They play a significant role in cell biology and have been used in the treatment of various disorders .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 442.3±25.0 °C at 760 mmHg and a melting point of 195-196ºC .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

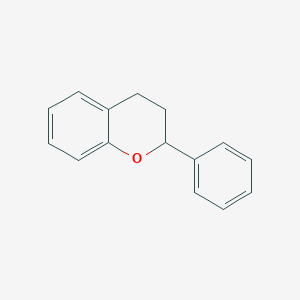

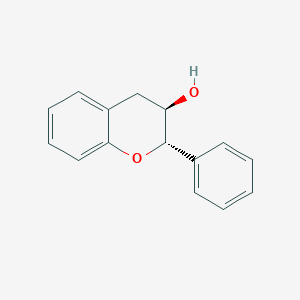

Synthesis Techniques : 5-Bromo-2-phenyl-1H-indole has been synthesized through various methods. One approach involved the reaction between 5-bromo-1H-indole and 1,2-bis(3,4,5-trimethoxyphenyl) disulfide, yielding high yields without metal catalysts or additives (Gao Zhao-chan, 2013). Another method involved regioselective C(sp2)-H dual functionalization of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (K. Moriyama, Kazuma Ishida, H. Togo, 2015).

Derivative Synthesis : Various derivatives of this compound have been synthesized for specific applications. For instance, the synthesis of compounds like 5-((1-(2-(4-substituted phenacyl bromide)-2-oxoethyl)-2-phenyl-1H-indol-3yl) methylene) pyrimidine-2, 4, 6(1H, 3H, 5H)-trione derivatives shows potential in pharmacological research (S. K. Gautam, Sujeet Gupta, B. Yogi, 2021).

Applications in Medicinal Chemistry

Cancer Research : Indole derivatives like 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, including 3-bromo variants, demonstrated cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors. These compounds exhibited low nanomolar IC50 concentrations against multiple cancer cell lines (K. Mahal, B. Biersack, Sebastian Schruefer, et al., 2016).

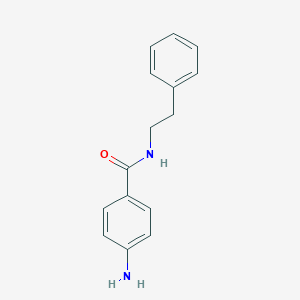

Potential as Ligands in Pharmacology : The amination and sulfonylation of 5-bromo-indoles have been explored to develop novel indole derivatives, potentially serving as ligands for biological receptors like 5-HT6 (N. Schwarz, A. Pews-Davtyan, D. Michalik, et al., 2008).

Peptide Deformylase Inhibition : Indole compounds derived from 5-bromo-1H-indole-3-acetohydroxamic acid have shown inhibitory activities against peptide deformylases, an enzyme important in bacterial metabolism, suggesting potential antibacterial applications (S. Petit, Yann Duroc, V. Larue, et al., 2009).

Serotonin Receptor Antagonism : Certain 5-bromo-1H-indole derivatives, like SUVN-502, have been identified as potent serotonin 6 (5-HT6) receptor antagonists, indicating potential in treating cognitive disorders such as Alzheimer's disease (R. Nirogi, A. Shinde, R. Kambhampati, et al., 2017).

Antimicrobial Activity : Novel heterocyclic compounds derived from 5-bromo-1H-indole variants have been evaluated for antimicrobial activity. These compounds have demonstrated significant antibacterial and antifungal properties, indicating their potential in developing new antimicrobial drugs (Hana A. A. Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).

Wirkmechanismus

Target of Action

5-Bromo-2-Phenyl-1H-Indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with various biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOWHPSXPPZWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356973 | |

| Record name | 5-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83515-06-4 | |

| Record name | 5-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

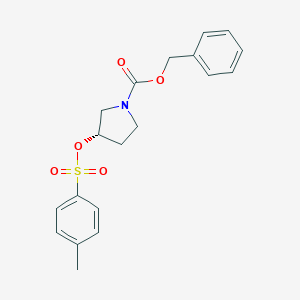

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)